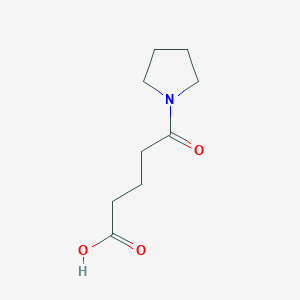

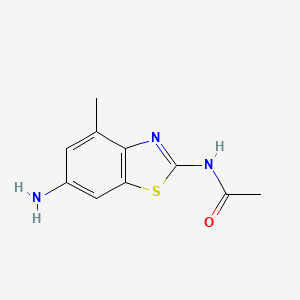

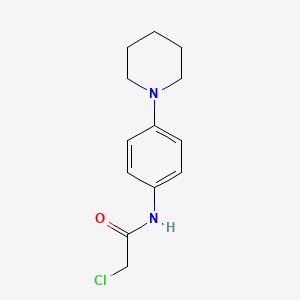

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid

概要

説明

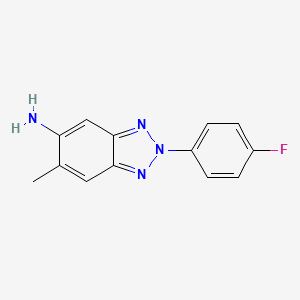

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a compound that is related to a class of nootropic agents, which are substances that may enhance cognitive function. The compound is structurally similar to the cognition activators 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933) and 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one (WEB-1868), which have been studied for their potential cognitive benefits .

Synthesis Analysis

The synthesis of related compounds such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid has been explored, and these compounds are typically synthesized through multi-step organic reactions. The synthesis process often involves the formation of the pyrrolidine ring, followed by the introduction of various functional groups to achieve the desired compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using X-ray crystallography. For example, CI-933 and WEB-1868 adopt an envelope conformation with specific torsion angles in the crystal. Theoretical calculations such as AM1-type calculations have been used to deduce the conformations of these molecules, which correlate well with the observed structures in the solid state .

Chemical Reactions Analysis

The chemical reactions involving this compound and related compounds are not detailed in the provided data. However, these compounds may undergo reactions typical of carboxylic acids, such as esterification or amidation, and reactions involving the pyrrolidine ring, such as nucleophilic substitutions at the nitrogen atom or electrophilic additions to the double bond in the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using various spectroscopic techniques such as FT-IR, NMR, and UV. Quantum chemical methods have been employed to study properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order hyperpolarizability. These studies provide insights into the electronic structure and reactivity of the compounds .

科学的研究の応用

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in medicinal chemistry for developing compounds aimed at treating human diseases. Its significance is attributed to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and offer increased 3D coverage due to pseudorotation. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol, have shown promising biological activities across various studies. Notably, the stereogenicity of the pyrrolidine ring's carbons is pivotal, as different stereoisomers and spatial orientations of substituents can markedly influence the biological profiles of drug candidates. This review highlights the design of new pyrrolidine compounds with diverse biological profiles, focusing on synthesis strategies and structure-activity relationships (Giovanna Li Petri et al., 2021).

Role of Proline and Pyrroline-5-carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), a critical intermediate in both proline biosynthesis and catabolism, plays an essential role in plants' defense mechanisms against pathogens and abiotic stress. Studies have shown that P5C metabolism is tightly regulated, especially during pathogen infections. Defense responses involving P5C synthesis in mitochondria are implicated in resistance gene-mediated and non-host resistance against bacterial pathogens. This review discusses the regulation pathways for P5C levels in plant cells, particularly in mitochondria, during pathogen infection and outlines mechanisms regulating P5C-mediated defense responses, highlighting the differential role of proline-P5C metabolism in plants exposed to pathogen infections (A. Qamar et al., 2015).

Tautomerism of Nucleic Acid Bases

This review examines the change in tautomeric equilibria of purine and pyrimidine bases due to environmental interactions, specifically focusing on the influence of molecular interactions on tautomeric stability. It discusses the relative stabilities of tautomers of nucleic acid bases in various environments, leveraging infrared studies and theoretical calculations to better understand these bases' structures and dynamics. The findings suggest significant implications for biological processes, including the potential for spontaneous mutation facilitated by tautomeric shifts (W. Person et al., 1989).

Recent Advances in Selective Hydrogenation of Furfural

This review focuses on the synthesis of 1,2-pentanediol and 1,5-pentanediol from furfural and its derivatives, highlighting the green and application prospects of these processes. It systematically reviews the catalysts used in catalytic hydrogenation and elaborates on the design and application of these catalysts, including reaction mechanisms, synergistic catalysis, and structure-activity relationships. This comprehensive overview provides theoretical guidance for developing new, efficient, and stable catalyst systems for the hydrogenation of furfural derivatives (Jing Tan et al., 2021).

These reviews provide a broad perspective on the scientific research applications of 5-oxo-5-pyrrolidin-1-yl-pentanoic acid and its derivatives, covering areas from drug discovery and plant defense mechanisms to nucleic acid chemistry and green chemistry approaches for derivative synthesis. Each study underscores the versatile role of pyrrolidine derivatives and related compounds in advancing our understanding of their potential applications across various scientific disciplines.

Here is detailed information on the scientific research applications of "this compound" focusing on studies that explore relevant chemical scaffolds, mechanisms, and potential applications without touching on drug use, dosage, or side effects.

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like this compound, play a significant role in medicinal chemistry due to their sp3 hybridization, which allows for efficient exploration of the pharmacophore space, and their contribution to the stereochemistry of molecules. These features, along with the increased three-dimensional coverage due to the non-planarity of the ring, make them valuable in designing compounds for treating human diseases. This review focuses on bioactive molecules characterized by the pyrrolidine ring and its derivatives, exploring their synthesis, biological activities, and the impact of stereogenicity on drug candidates' biological profiles (Li Petri et al., 2021).

Role in Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), related to pyrrolidine structures, is involved in plant defense against pathogens. It plays a role in both resistance-gene-mediated and non-host resistance, implicating its metabolism in plants' defense mechanisms. This insight into P5C's function highlights the broader biological significance of related compounds and their potential utility in agricultural sciences (Qamar et al., 2015).

Liquid Crystal Research

Methylene-linked liquid crystal dimers containing pyrrolidine rings exhibit unique transitional properties, such as the formation of the twist-bend nematic phase. These findings indicate the potential utility of pyrrolidine derivatives in materials science, particularly in the development of advanced liquid crystal technologies (Henderson & Imrie, 2011).

Catalysis and Chemical Synthesis

Pyrrolidine derivatives are explored in catalysis, particularly in the selective hydrogenation of furfural to pentanediol. The study focuses on the catalysts used and the theoretical guidance for developing new, efficient, and stable catalyst systems. This research application underscores the role of pyrrolidine derivatives in facilitating green chemical processes and sustainable development (Tan et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-oxo-5-pyrrolidin-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(4-3-5-9(12)13)10-6-1-2-7-10/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRISUAVYJAVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353777 | |

| Record name | 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5724-80-1 | |

| Record name | 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)